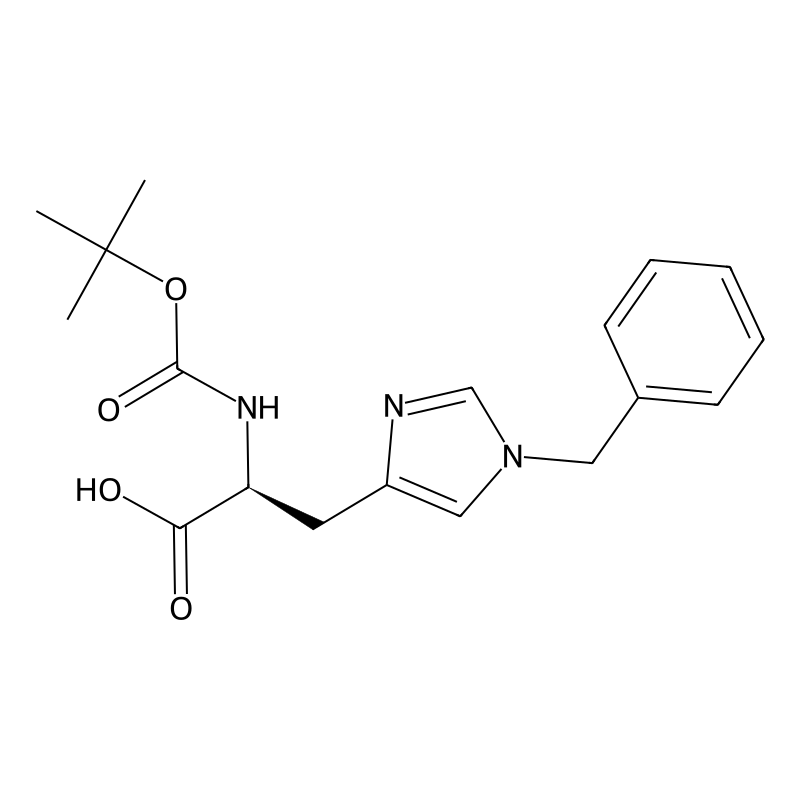

Boc-His(Bzl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-, also known as Boc-His(Bzl)-OH, is a protected derivative of the essential amino acid L-histidine. The "Boc" group (tert-butyloxycarbonyl) protects the amino group (N-terminus) of the histidine molecule, while the "Bzl" group (benzyl) protects the side chain imidazole ring. This protection allows for the selective incorporation of Boc-His(Bzl)-OH into peptides during peptide synthesis using techniques like solid-phase peptide synthesis (SPPS) . This makes Boc-His(Bzl)-OH a valuable tool for researchers studying protein structure, function, and interaction with other molecules.

Medicinal Chemistry:

Boc-His(Bzl)-OH can be used as a building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved properties such as increased stability or bioavailability. Peptidomimetics containing histidine residues are being explored for their potential applications in various therapeutic areas, including cancer, infections, and neurological disorders .

Chemical Biology:

Researchers can utilize Boc-His(Bzl)-OH to introduce histidine residues into biomolecules for studying their interactions with other molecules or cellular processes. By incorporating histidine with its unique side chain properties (aromatic and weakly basic), researchers can gain insights into protein-protein interactions, protein-ligand binding, and enzyme activity .

Boc-His(Bzl)-OH, chemically known as Nα-Boc-N-(benzyl)-L-histidine, is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the amino group and a benzyl group attached to the side chain imidazole of histidine. Its molecular formula is C₁₈H₂₃N₃O₄, and it has a molecular weight of 345.39 g/mol. This compound is utilized primarily in peptide synthesis due to its ability to protect functional groups during

- Coupling Reactions: It can be coupled with other amino acids to form peptides using coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

- Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., treatment with hydrochloric acid), allowing for the exposure of the free amine for further reactions.

- Microwave-Assisted Synthesis: Recent methodologies have employed microwave irradiation to enhance reaction rates and yields in peptide synthesis involving Boc-His(Bzl)-OH .

The synthesis of Boc-His(Bzl)-OH can be achieved through several methods:

- Conventional Chemical Synthesis:

- The Boc protection is typically introduced using Boc anhydride or Boc2O in the presence of a base.

- The benzyl group can be added via benzyl bromide or other benzylating agents under basic conditions.

- Solvent-Free Techniques:

- Microwave-Assisted Methods:

Boc-His(Bzl)-OH is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing bioactive peptides and proteins.

- Drug Development: Its derivatives can be explored for therapeutic applications due to their structural similarities to biologically active compounds.

- Research: It is used in studies related to protein folding, enzyme activity, and receptor-ligand interactions.

Interaction studies involving Boc-His(Bzl)-OH typically focus on its role within peptides. Research has demonstrated that histidine residues can interact with metal ions and other biomolecules, influencing peptide stability and function. The presence of the benzyl group may enhance hydrophobic interactions, potentially affecting binding affinities in biological systems.

Boc-His(Bzl)-OH is structurally related to several other amino acid derivatives. Below are some similar compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Histidine | Basic structure with a simple Boc | Commonly used; lacks the benzyl group |

| Z-His(Bzl)-OH | Z (benzyloxycarbonyl) instead of Boc | Offers different protection strategy |

| Fmoc-His(Bzl)-OH | Fmoc (9-fluorenylmethyloxycarbonyl) | More stable under basic conditions |

| Acetyl-L-histidine | Acetylated form | Used for different reactivity profiles |

Boc-His(Bzl)-OH stands out due to its specific protective groups that allow for selective modifications during peptide synthesis while maintaining stability throughout various reaction conditions. The combination of both Boc and benzyl groups provides unique solubility and reactivity characteristics compared to other derivatives.

Boc-His(Bzl)-OH is structurally defined by its protected histidine residue, where the α-amino group is shielded by the acid-labile Boc group, and the imidazole nitrogen is protected by a benzyl ether. Key identifiers include:

The compound exists as a white to off-white crystalline powder with solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, but limited aqueous solubility.

Historical Development in Peptide Chemistry

The development of Boc-His(Bzl)-OH is tied to the evolution of SPPS. Key milestones include:

Origins of Boc Chemistry

- 1963: Bruce Merrifield introduced SPPS using polystyrene supports and N-α-Cbz protection.

- 1967: Merrifield adopted the Boc group for N-terminal protection, enabling sequential coupling via acid-mediated deprotection (e.g., trifluoroacetic acid, TFA).

Benzyl Protection of Histidine

The benzyl group was chosen to protect histidine’s imidazole nitrogen due to its stability under acidic conditions and compatibility with Boc chemistry. This strategy prevents premature deprotection of the imidazole during peptide elongation.

Advancements in Side-Chain Protection

Boc-His(Bzl)-OH reflects an orthogonal protection strategy:

- Boc: Removed by weak acids (e.g., TFA) during synthesis.

- Benzyl: Requires strong acids (e.g., hydrogen fluoride) or catalytic hydrogenation for cleavage.

This dual-protection system minimizes side reactions during peptide assembly.

Significance in Biochemical Research

Boc-His(Bzl)-OH serves as a foundational building block in synthesizing peptides with therapeutic or diagnostic potential.

Applications in Peptide Synthesis

- Antimicrobial Peptides: Used to construct peptides with membrane-disrupting activity, leveraging histidine’s charge-modulating properties

Molecular Structure and Formula (C18H23N3O4)

Boc-His(Bzl)-OH, systematically named N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-L-histidine, possesses the molecular formula C18H23N3O4 with a molecular weight of 345.39 g/mol [1] [2] [4]. The compound exists as a mixture of tert-butyloxycarbonyl (Boc) and π-benzyl isomers, with the τ-benzyl isomer (CAS Number: 20898-44-6) being the predominant form [17]. The molecular structure features a histidine amino acid backbone protected by a Boc group at the alpha-amino position and a benzyl group at the imidazole nitrogen [9].

The three-dimensional molecular architecture encompasses several key structural elements: the tert-butyloxycarbonyl protecting group providing steric hindrance and stability to the amino terminus, the central alpha-carbon bearing the carboxylic acid functionality, and the characteristic imidazole side chain modified with a benzyl substituent [1] [2]. The SMILES notation for this compound is CC(C)(C)OC(=O)NC@@HC(=O)O, indicating the specific stereochemical configuration and connectivity [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C18H23N3O4 [1] [2] |

| Molecular Weight | 345.39 g/mol [1] [2] |

| CAS Number (τ-isomer) | 20898-44-6 [1] [2] |

| MDL Number | MFCD00066093 [1] [2] |

| InChI Key | OUHPNBGKEMHUCQ-HNNXBMFYSA-N [2] |

Physical Characteristics

Melting Point Range (181-184°C)

Boc-His(Bzl)-OH exhibits a well-defined melting point range of 181-184°C, demonstrating the compound's crystalline nature and thermal properties [2] [4] [5]. This melting point range has been consistently reported across multiple analytical studies, with some sources citing a slightly narrower range of 180-182°C [7]. The narrow melting point range indicates high purity and structural uniformity of the compound [18]. The thermal transition occurs over a relatively small temperature interval, characteristic of well-defined organic compounds with regular crystal lattice structures [4] [5].

Solubility Profile in Various Solvents

The solubility characteristics of Boc-His(Bzl)-OH demonstrate selective dissolution behavior across different solvent systems [3] [4] [5]. The compound exhibits excellent solubility in polar aprotic solvents, particularly dimethylformamide and dimethyl sulfoxide, which are commonly employed in peptide synthesis applications [3] [14]. Methanol serves as another effective solvent for this compound, as evidenced by its use in optical rotation measurements [2] [4] [5].

The compound shows limited water solubility, being classified as water-insoluble, which is consistent with the hydrophobic nature of both the benzyl and tert-butyloxycarbonyl protecting groups [3] [7]. Ethyl acetate and other organic solvents of moderate polarity provide adequate dissolution, while petroleum ether and other non-polar solvents result in poor solubility [7].

| Solvent Category | Solubility | Applications |

|---|---|---|

| Dimethylformamide | Highly soluble [3] [14] | Peptide synthesis |

| Dimethyl sulfoxide | Highly soluble [3] [14] | Chemical reactions |

| Methanol | Soluble [4] [5] | Analytical measurements |

| Ethyl acetate | Soluble [7] | Extraction procedures |

| Water | Insoluble [3] [7] | Aqueous separations |

| Petroleum ether | Insoluble [7] | Non-polar extractions |

Optical Activity ([α]20/D +23±1°, c = 1% in methanol)

The optical rotation of Boc-His(Bzl)-OH has been precisely determined as [α]20/D +23±1° when measured at a concentration of 1% in methanol [2] [4] [5]. This positive optical rotation value confirms the L-configuration of the histidine residue and indicates the compound's ability to rotate plane-polarized light in a dextrorotatory manner [10]. The measurement conditions specify a temperature of 20°C and utilize the sodium D-line (589 nm) as the light source, following standard polarimetric procedures [2] [4] [5].

The optical activity serves as a critical parameter for confirming the stereochemical integrity of the compound during synthesis and storage [27]. The narrow error range of ±1° demonstrates the high enantiopurity typically achieved in commercial preparations of this protected amino acid derivative [4] [5]. Studies have confirmed that the stereochemical configuration remains unchanged during synthetic manipulations involving this compound [27].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for Boc-His(Bzl)-OH through characteristic chemical shift patterns [11] [13] [24]. The 1H NMR spectrum exhibits distinctive signals corresponding to the various proton environments within the molecule [13] [24]. The imidazole ring protons appear as characteristic singlets in the aromatic region, typically observed around 7.4-8.8 ppm, with the specific chemical shifts depending on the substitution pattern and pH conditions [24] [29].

The benzyl protecting group contributes multiple signals in the aromatic region (7.2-7.4 ppm) corresponding to the phenyl ring protons [13] [24]. The alpha-hydrogen of the histidine residue appears as a multiplet around 4.3-4.4 ppm, while the beta-methylene protons of the histidine side chain generate characteristic multiplet patterns around 3.1-3.2 ppm [13] [24]. The tert-butyloxycarbonyl group produces a distinctive singlet at approximately 1.4-1.5 ppm, corresponding to the nine equivalent methyl protons [13] [24].

13C NMR spectroscopy reveals the carbon framework with characteristic signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons [29]. The chemical shifts of the imidazole carbons are particularly sensitive to hydrogen bonding and tautomeric states, providing valuable information about the compound's behavior in solution [29].

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole C-H | 7.4-8.8 [24] | Singlet |

| Benzyl aromatic | 7.2-7.4 [13] [24] | Multiplet |

| Alpha-hydrogen | 4.3-4.4 [13] [24] | Multiplet |

| Beta-methylene | 3.1-3.2 [13] [24] | Multiplet |

| tert-Butyl | 1.4-1.5 [13] [24] | Singlet |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Boc-His(Bzl)-OH reveals characteristic fragmentation patterns that facilitate structural identification and purity assessment [21] [24]. The molecular ion peak appears at m/z 345.4, corresponding to the molecular weight of the compound [24]. Common fragmentation pathways include the loss of the tert-butyloxycarbonyl group (loss of 100 mass units) and the benzyl group (loss of 91 mass units) [21].

The fragmentation behavior follows predictable patterns observed in amino acid derivatives, with alpha-cleavage reactions and rearrangement processes contributing to the observed mass spectral fragmentation [21]. The imidazole ring system exhibits stability under standard electron impact conditions, often remaining intact in fragment ions [21]. Base peak assignments typically correspond to the most stable fragment ions, such as the tropylium ion (m/z 91) derived from the benzyl group [21].

Infrared Spectroscopy Signature Bands

Infrared spectroscopy provides distinctive vibrational signatures for the functional groups present in Boc-His(Bzl)-OH [19] [26] [31]. The carbonyl stretching vibrations appear in characteristic regions: the carboxylic acid carbonyl typically around 1689-1700 cm⁻¹ and the urethane carbonyl of the Boc group around 1665-1685 cm⁻¹ [19] [26]. These carbonyl stretches serve as diagnostic peaks for confirming the presence and integrity of the protecting group and carboxylic acid functionality [26].

The aromatic C-H stretching vibrations from the benzyl group appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches occur around 2919-2973 cm⁻¹ [19] [24]. The imidazole ring contributes characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region [19]. The N-H stretching vibrations, when present, appear around 3300-3400 cm⁻¹, though these may be affected by hydrogen bonding interactions [31].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Carboxylic acid C=O | 1689-1700 [19] [26] | C=O stretch |

| Urethane C=O | 1665-1685 [19] [26] | C=O stretch |

| Aromatic C-H | 3000-3100 [19] [24] | C-H stretch |

| Aliphatic C-H | 2919-2973 [19] [24] | C-H stretch |

| Imidazole C=N/C=C | 1400-1600 [19] | Ring vibrations |

Structural Stability Parameters

Thermal Stability

The thermal stability of Boc-His(Bzl)-OH has been characterized through thermogravimetric analysis, revealing decomposition onset temperatures in the range of 80-105°C [28]. The compound demonstrates moderate thermal stability, with the initial decomposition attributed to the loss of the tert-butyloxycarbonyl protecting group [28]. Differential scanning calorimetry studies indicate that the compound does not exhibit a distinct glass transition temperature but shows thermal events associated with melting and subsequent decomposition [28].

The thermal decomposition profile follows a multi-step process, with the Boc group being the most thermally labile component [28]. The benzyl protecting group exhibits greater thermal stability compared to the Boc group, consistent with the stronger carbon-nitrogen bond in the benzylated imidazole system [28]. Complete thermal decomposition occurs at temperatures exceeding 200°C, making the compound suitable for standard synthetic and analytical procedures conducted at ambient or moderately elevated temperatures [28].

pH Dependency

The stability of Boc-His(Bzl)-OH demonstrates significant pH dependency, particularly regarding the integrity of the protecting groups [19]. The tert-butyloxycarbonyl group is susceptible to acidic hydrolysis, with stability decreasing markedly under pH conditions below 3 [19]. The compound exhibits optimal stability in neutral to slightly basic conditions (pH 6-8), where both protecting groups remain intact [19].

The imidazole ring system contributes to the compound's pH-sensitive behavior through its ionizable nitrogen atoms [23] [29]. The pKa values of the imidazole nitrogens are affected by the benzyl substitution, leading to modified protonation behavior compared to unprotected histidine [23] [29]. Under strongly alkaline conditions (pH > 10), the compound may undergo base-catalyzed reactions affecting the protecting group stability [19].

Classical Synthesis Routes

The synthesis of N-tert-butoxycarbonyl-N-benzyl-L-histidine represents a fundamental application of classical peptide chemistry methodologies. The compound, with molecular formula C₁₈H₂₃N₃O₄ and molecular weight 345.39 g/mol, incorporates two orthogonal protecting groups essential for selective peptide bond formation [1].

Traditional Boc Protection Method

The classical approach employs di-tert-butyl dicarbonate as the primary protecting agent in aqueous-organic solvent systems. The method involves dissolving L-histidine in an alkaline aqueous solution containing sodium hydroxide, followed by the dropwise addition of di-tert-butyl dicarbonate in tert-butyl alcohol [2]. The reaction proceeds through an initial exothermic period, with temperature rising to approximately 30-35°C, followed by overnight stirring at ambient temperature to ensure complete conversion [2] [3].

The mechanism involves nucleophilic attack by the amino nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, resulting in carbamate formation with concurrent release of carbon dioxide and tert-butanol [2]. The reaction typically achieves yields ranging from 78-87% when properly executed, with the white precipitate formation during the addition phase indicating successful carbonate activation [2] [3].

Benzyl Protection of Imidazole Ring

The second protecting group installation involves selective N-benzylation of the histidine imidazole ring. This transformation utilizes benzyl bromide under basic conditions, with cesium carbonate serving as the preferred base due to its excellent solubility characteristics in aprotic solvents . The reaction proceeds via S_N2 mechanism, with the imidazole nitrogen acting as the nucleophile attacking the electrophilic benzyl carbon .

The regioselectivity of this reaction presents an important synthetic consideration, as both nitrogen atoms of the imidazole ring can potentially undergo alkylation. The predominant product formation occurs at the N-τ position (position 1 using organic chemistry numbering), although mixtures of τ-benzyl and π-benzyl isomers are commonly observed [5]. Commercial preparations typically contain the τ-isomer as the major component with CAS number 20898-44-6 [5].

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced several improvements to traditional routes, focusing on enhanced efficiency, reduced environmental impact, and improved selectivity.

Cesium Carbonate-Mediated Synthesis

Modern protocols employ cesium carbonate as the base of choice for benzylation reactions, replacing traditional sodium hydroxide systems . This approach utilizes dimethylformamide as the reaction medium, providing superior solvation properties for both the amino acid substrate and the inorganic base . The reaction typically proceeds at ambient temperature with yields ranging from 85-90% within 2-4 hours .

The enhanced efficiency of cesium carbonate stems from its ability to form tight ion pairs in polar aprotic solvents, facilitating nucleophilic attack while minimizing competing side reactions . The large cesium cation exhibits weak coordination to the carbonate anion, increasing the nucleophilicity of the imidazole nitrogen and accelerating the alkylation process .

Aqueous Synthesis Methods

Recent developments have focused on environmentally sustainable synthesis approaches utilizing aqueous reaction media [6]. These methods employ water-dispersible nanoparticle formulations of protected amino acids, enabling peptide synthesis in aqueous environments while maintaining high yields and product purity [6]. The methodology represents a significant advancement toward green chemistry principles in peptide synthesis [6].

Ultrasonic-Assisted Synthesis

Innovative approaches have incorporated ultrasonic irradiation to enhance reaction rates and selectivity [7]. Operating at frequencies of 40 kHz, ultrasonic treatment facilitates complete conversion of starting materials within 24 hours, although yields remain moderate at approximately 29% [7]. This methodology demonstrates particular utility for sterically hindered substrates and provides an alternative approach when conventional heating methods prove insufficient [7].

Microwave-Assisted Methodology

Microwave irradiation has emerged as an efficient tool for accelerating protection reactions while maintaining product integrity [8]. The method typically employs 40W microwave power with magnetic stirring, maintaining temperature limits of 60°C to prevent decomposition [8]. Reaction times are significantly reduced compared to conventional heating, with coupling times of 5 minutes achieving complete conversion [8].

Quality Control Parameters

Stringent quality control measures ensure consistent product specifications for pharmaceutical and research applications. The comprehensive testing protocol encompasses multiple analytical parameters to verify chemical identity, purity, and stability.

Purity Specifications

High-performance liquid chromatography serves as the primary analytical method for purity determination, with specifications requiring ≥97.0 area% purity [9]. Thin-layer chromatography provides complementary purity assessment, with acceptance criteria of ≥98.0% based on TLC analysis [1] [9]. The dual analytical approach ensures comprehensive purity evaluation across different separation mechanisms.

Physical Characteristics

Visual inspection confirms the characteristic white to off-white powder appearance, indicating proper crystallization and absence of significant impurities [9]. Melting point determination provides thermal stability assessment, with specifications of 181-184°C for the crystalline form [1] [9]. Deviation from this range may indicate polymorphic variations or impurity presence.

Optical Activity Assessment

Specific rotation measurements verify stereochemical integrity, with specifications of +22.0 to +25.0° (c=1, methanol) [9] [10]. This parameter serves as a critical indicator of enantiomeric purity and confirms retention of the L-configuration throughout the synthetic process [9]. Optical rotation measurements utilize polarimetry at the sodium D-line wavelength.

Moisture and Solvent Content

Water content determination employs Karl Fischer titration methodology, with acceptance criteria of <0.50% [11]. Loss on drying measurements complement moisture analysis, with specifications of ≤0.50% when dried at 30°C for 2 hours [11]. These parameters ensure product stability and prevent hydrolytic degradation during storage.

| Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Purity (HPLC) | ≥97.0 area% | HPLC-UV | Pass |

| Purity (TLC) | ≥98.0% | TLC | Pass |

| Appearance | White to off-white powder | Visual | Compliant |

| Melting Point | 181-184°C | Melting point apparatus | Within range |

| Specific Rotation | +22.0 to +25.0° | Polarimetry | Within range |

| Water Content | <0.50% | Karl Fischer | Pass |

| Loss on Drying | ≤0.50% | Drying at 30°C/2h | Pass |

Purification Techniques

Multiple purification methodologies enable the isolation of high-purity Boc-His(Bzl)-OH suitable for demanding synthetic applications. The selection of appropriate purification techniques depends on the scale of synthesis, desired purity level, and economic considerations.

Flash Chromatography

Flash chromatography represents the most versatile purification method, accommodating scales from 0.5 to 30 grams with recovery rates of 85-90% . The technique employs silica gel as the stationary phase with petroleum ether/diethyl ether (1:1) as the mobile phase . Optimization of column parameters, including silica gel quantity, sample loading, and flow rate, ensures reproducible separations across different synthetic scales .

The elution profile typically shows the product eluting at Rf values of approximately 0.3 when monitored by thin-layer chromatography using dichloromethane/methanol (97:3) solvent systems [7]. Collection fractions are monitored by UV detection at 254 nm, with product-containing fractions identified by TLC analysis .

Recrystallization Methods

Recrystallization provides an economical purification approach for larger synthetic scales, typically accommodating 1-50 gram quantities with recovery rates of 80-85% . The method employs ethyl acetate/hexane solvent systems, with crystallization initiated by slow cooling or anti-solvent addition . Temperature control during crystallization significantly influences crystal morphology and purity levels.

For optimal results, the compound is dissolved in ethyl acetate at elevated temperature, followed by gradual addition of hexane until slight turbidity appears . The solution is then cooled to -20°C over several hours, promoting formation of high-quality crystals with purities exceeding 97-99% . The crystallization process can be repeated to achieve pharmaceutical-grade purity levels.

Dicyclohexylamine Salt Formation

Dicyclohexylamine salt formation offers an alternative purification strategy particularly suited for larger scales (5-100 grams) with recovery rates of 85-95% . This approach exploits the differential solubility characteristics of the salt versus the free acid form . The method involves dissolving the crude product in ethanol followed by addition of equimolar dicyclohexylamine .

Salt formation occurs spontaneously upon mixing, with precipitation facilitated by cooling and seeding with authentic material . The salt exhibits enhanced crystallinity compared to the free acid form, enabling efficient purification through simple filtration . Subsequent treatment with aqueous acid regenerates the free carboxylic acid form with high purity .

Preparative High-Performance Liquid Chromatography

Preparative HPLC provides the highest resolution purification method, achieving purities exceeding 99% for small-scale applications (0.1-5 grams) [13]. The technique employs C18 reversed-phase columns with acetonitrile/water gradient elution systems [13]. Detection is accomplished through UV absorption at 220 nm, corresponding to the carbamate chromophore.

The method offers exceptional selectivity for removing closely related impurities and regioisomers that may co-elute in normal-phase systems [13]. Recovery rates of 90-95% are achievable with proper optimization of injection volumes, gradient profiles, and collection protocols [13]. The technique proves particularly valuable for preparing analytical standards and high-purity reference materials.

| Technique | Mobile Phase/Solvent | Recovery (%) | Purity Achieved | Scale |

|---|---|---|---|---|

| Flash Chromatography | Pet ether/Et2O 1:1 | 85-90 | 95-98% | 0.5-30g |

| Recrystallization | EtOAc/Hexane | 80-85 | 97-99% | 1-50g |

| DCHA Salt Formation | EtOH/H2O | 85-95 | 98-99% | 5-100g |

| Preparative HPLC | ACN/H2O | 90-95 | >99% | 0.1-5g |

Analytical Methods for Purity Assessment

Comprehensive analytical characterization ensures product quality and validates synthetic methodologies through multiple complementary techniques. The analytical protocol encompasses spectroscopic, chromatographic, and spectrometric methods to provide complete structural and purity information.

High-Performance Liquid Chromatography

HPLC analysis employs reversed-phase C18 columns with acetonitrile/water gradient elution systems for quantitative purity determination [9] [10]. The method utilizes UV detection at 220 nm, corresponding to the carbamate absorption maximum [9]. Typical retention times range from 30-50 minutes depending on gradient conditions and column specifications [8].

Method validation parameters include linearity across the concentration range of 0.1-2.0 mg/mL, with correlation coefficients exceeding 0.999 [9]. Precision studies demonstrate relative standard deviations below 2.0% for both intra-day and inter-day measurements [9]. The method provides baseline resolution of closely related impurities and regioisomers, enabling accurate quantification of the target compound [9].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy performed at 400 MHz in DMSO-d₆ provides definitive structural confirmation [14] [8]. Characteristic signals include aromatic protons from the benzyl group at δ 7.7 ppm, the benzyl methylene protons at δ 5.1 ppm, the α-proton at δ 4.1 ppm, histidine methylene protons at δ 2.8 ppm, and tert-butyl protons at δ 1.3 ppm [14] [8].

¹³C NMR spectroscopy at 100 MHz complements proton analysis with key signals at δ 173 ppm (carboxyl carbon), δ 155 ppm (carbamate carbonyl), δ 137 ppm (aromatic carbons), δ 79 ppm (quaternary tert-butyl carbon), and δ 28 ppm (tert-butyl methyl carbons) [14] [8]. Integration ratios confirm the expected molecular connectivity and verify the absence of structural anomalies.

Mass Spectrometry

Electrospray ionization mass spectrometry provides molecular weight confirmation with the protonated molecular ion observed at m/z 345.39 [M+H]⁺ [8]. High-resolution mass spectrometry enables elemental composition determination with mass accuracy better than 5 ppm [8]. Fragmentation patterns in tandem mass spectrometry experiments confirm structural assignments and identify potential impurities.

Thin-Layer Chromatography

TLC analysis using dichloromethane/methanol (97:3) solvent systems provides rapid purity assessment and reaction monitoring capabilities [7] [8]. The compound exhibits an Rf value of approximately 0.3 under these conditions [7]. Visualization employs UV illumination at 254 nm followed by ninhydrin staining for amino acid detection [8].

Infrared Spectroscopy

IR spectroscopy using KBr disc preparation identifies characteristic functional groups through vibrational analysis [8]. Key absorption bands include N-H stretching at 3400 cm⁻¹, C=O stretching of the carbamate at 1700 cm⁻¹, and aromatic C=C stretching at 1600 cm⁻¹ [8]. The technique provides rapid functional group identification and monitors potential degradation products.

| Method | Conditions | Key Peaks/Signals | Purpose |

|---|---|---|---|

| HPLC | C18 column, ACN/H2O gradient | tR = 30-50 min | Purity analysis |

| TLC | DCM/MeOH 97:3 | Rf = 0.3 | Reaction monitoring |

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 7.7, 5.1, 4.1, 2.8, 1.3 ppm | Structure confirmation |

| ¹³C NMR | 100 MHz, DMSO-d₆ | δ 173, 155, 137, 79, 28 ppm | Structure confirmation |

| Mass Spectrometry | ESI-MS | m/z 345.39 [M+H]⁺ | Molecular weight |

| IR Spectroscopy | KBr disc | 3400, 1700, 1600 cm⁻¹ | Functional groups |